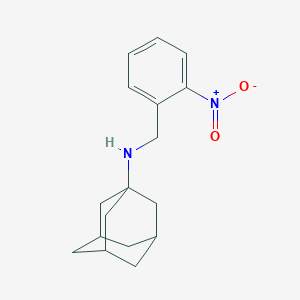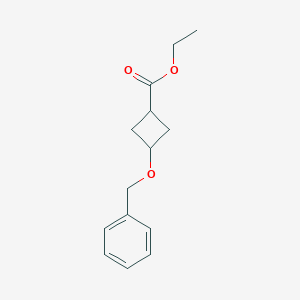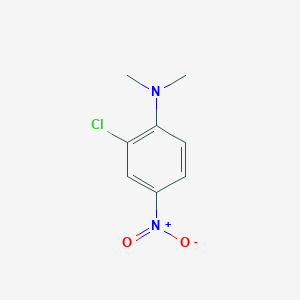
2-Chloro-N,N-dimethyl-4-nitroaniline
Übersicht
Beschreibung
2-Chloro-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the aromatic ring is substituted with a chlorine atom and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-N,N-dimethyl-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-chloro-N,N-dimethylaniline. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Another method involves the acylation of p-nitroaniline followed by methylation. In this process, p-nitroaniline is first reacted with a chloroacetic agent to form an intermediate, which is then methylated using dimethyl sulfate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation: The compound can undergo oxidation reactions, where the methyl groups on the nitrogen can be oxidized to form N-oxides.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).
Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Major Products Formed
Reduction: 2-Chloro-N,N-dimethyl-4-phenylenediamine.
Substitution: 2-Substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides of this compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N,N-dimethyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of agrochemicals, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the dimethyl groups on the nitrogen.
4-Nitroaniline: Lacks both the chlorine and dimethyl groups.
2-Chloro-N-methyl-4-nitroaniline: Similar but has only one methyl group on the nitrogen.
Uniqueness
2-Chloro-N,N-dimethyl-4-nitroaniline is unique due to the presence of both the chlorine and nitro groups on the aromatic ring, as well as the dimethyl substitution on the nitrogen.
Eigenschaften
IUPAC Name |
2-chloro-N,N-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKAWTHGBGLZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064136 | |
| Record name | N,N-Dimethyl-4-nitro-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6213-19-0 | |
| Record name | 2-Chloro-N,N-dimethyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6213-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-chloro-N,N-dimethyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006213190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-chloro-N,N-dimethyl-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-4-nitro-2-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-dimethyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that N,N-dimethylformamide (DMF) can react with halogenated hydrocarbons to produce N,N-dimethylamine derivatives like 2-chloro-N,N-dimethyl-4-nitroaniline. What is the significance of using DMF in this synthesis?
A1: The research highlights the effectiveness of DMF as a reagent in nucleophilic substitution reactions to synthesize N,N-dimethylamine derivatives []. The study specifically investigates the synthesis of this compound and compares the reactivity of DMF with dimethylacetamide (DMAC). This comparison helps understand the role of DMF's structure and properties in facilitating this specific chemical transformation.
Q2: Can you elaborate on the proposed reaction mechanism for the synthesis of this compound using DMF?
A2: While the provided abstract doesn't detail the specific mechanism, it mentions that experimental findings led to the proposal of a plausible reaction pathway []. Further investigation into the full research article would be needed to elucidate the proposed mechanism, including the role of the base and the intermediates formed during the reaction. Understanding the mechanism can offer insights into optimizing reaction conditions for improved yield and selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


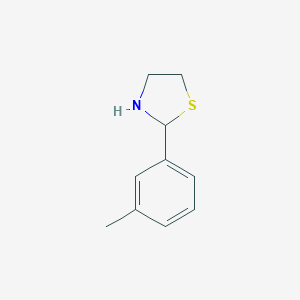
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
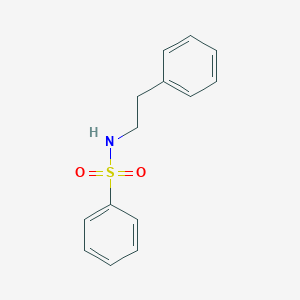
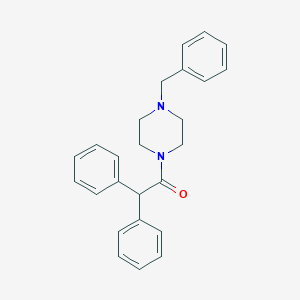
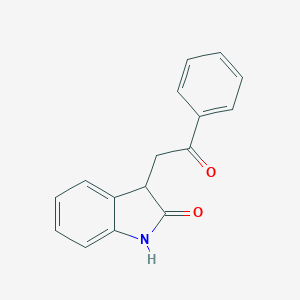
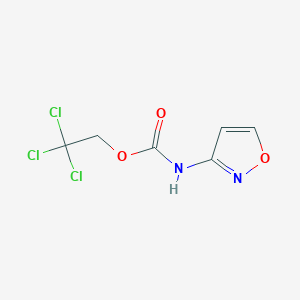
![6-Methyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one](/img/structure/B181140.png)
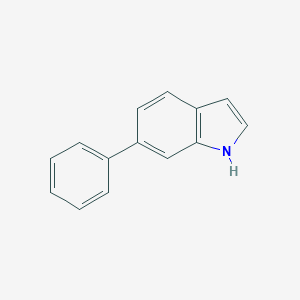
![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)
